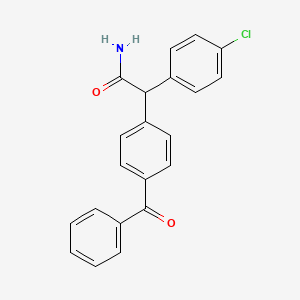

2-(4-Benzoylphenyl)-2-(4-chlorophenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-benzoylphenyl)-2-(4-chlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClNO2/c22-18-12-10-15(11-13-18)19(21(23)25)14-6-8-17(9-7-14)20(24)16-4-2-1-3-5-16/h1-13,19H,(H2,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPTXFEWSANANEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C3=CC=C(C=C3)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-Benzoylphenyl)-2-(4-chlorophenyl)acetamide, a compound belonging to the class of acetamides, has garnered attention in recent pharmacological research due to its diverse biological activities. This article delves into its mechanisms of action, pharmacokinetics, and various biological effects, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a benzoyl group and a chlorophenyl moiety, contributing to its biological properties.

The primary mechanism of action involves the inhibition of Equilibrative Nucleoside Transporters (ENTs) . These transporters are crucial for nucleoside uptake and play a significant role in regulating adenosine levels and nucleotide synthesis. The compound acts as a non-competitive inhibitor , reducing the maximum rate of uridine uptake without affecting the affinity (Michaelis constant, ) for the transporters.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties against various pathogens. For instance, studies have shown effectiveness against bacterial strains and fungi, potentially making it useful in treating infections.

Osteoclastogenesis Inhibition

A significant finding in recent studies is the compound's ability to inhibit osteoclastogenesis. It alters the expression of osteoclast-specific marker genes, blocking the formation of mature osteoclasts and reducing bone resorption activity. This effect was observed both in vitro and in vivo, particularly in models simulating osteoporosis-induced bone loss .

Table 1: Summary of Biological Activities

Case Studies

- In Vitro Studies : In a controlled laboratory setting, this compound was tested against multiple bacterial strains. The compound demonstrated significant inhibitory zones on agar plates, indicating potent antimicrobial activity.

- In Vivo Studies : A mouse model was utilized to assess the efficacy of the compound in preventing ovariectomy-induced bone loss. Results indicated that administration of the compound significantly reduced bone resorption markers compared to controls, suggesting potential therapeutic applications for osteolytic disorders .

Pharmacokinetics

The pharmacokinetic profile reveals that this compound has a prolonged effect due to its irreversible inhibition of ENTs. This characteristic may lead to sustained therapeutic benefits while minimizing dosing frequency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.